- Identification of amides derived from 1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid as potent inhibitors of human nicotinamide phosphoribosyltransferase (NAMPT), Bioorganic & Medicinal Chemistry Letters, 2013, 23(20), 5488-5497
Cas no 952182-02-4 (1H-Pyrazolo[3,4-b]pyridine-5-carboxylic acid)
952182-02-4 structure
Product Name:1H-Pyrazolo[3,4-b]pyridine-5-carboxylic acid
Numéro CAS:952182-02-4
Le MF:C7H5N3O2
Mégawatts:163.133500814438
MDL:MFCD09832891
CID:820545
PubChem ID:21408148
Update Time:2025-09-27
1H-Pyrazolo[3,4-b]pyridine-5-carboxylic acid Propriétés chimiques et physiques
Nom et identifiant
-
- 1H-Pyrazolo[3,4-b]pyridine-5-carboxylic acid
- 1H-PYRAZOLO[3,4-B]PYRIDINE-5-CARBOXYLICACID
- DRCBQOFOFJGWGA-UHFFFAOYSA-N
- 6367AC
- PB34425
- ST1171127
- AB1011607
- AB0084484
- A845236
- 1H-Pyrazolo[3,4-b]pyridine-5-carboxylic acid, AldrichCPR
- 2H-Pyrazolo[3,4-b]pyridine-5-carboxylic acid
-
- MDL: MFCD09832891
- Piscine à noyau: 1S/C7H5N3O2/c11-7(12)5-1-4-3-9-10-6(4)8-2-5/h1-3H,(H,11,12)(H,8,9,10)
- La clé Inchi: DRCBQOFOFJGWGA-UHFFFAOYSA-N
- Sourire: O=C(C1C=C2C(NN=C2)=NC=1)O
Propriétés calculées
- Nombre de donneurs de liaisons hydrogène: 2
- Nombre de récepteurs de liaison hydrogène: 4
- Comptage des atomes lourds: 12
- Nombre de liaisons rotatives: 1
- Complexité: 197
- Surface topologique des pôles: 78.9
1H-Pyrazolo[3,4-b]pyridine-5-carboxylic acid Informations de sécurité
- Mot signal:Warning
- Description des dangers: H319
- Déclaration d'avertissement: P305+P351+P338
- Code de catégorie de danger: 36
- Instructions de sécurité: 26
-
Identification des marchandises dangereuses:
- Conditions de stockage:Sealed in dry,Room Temperature
1H-Pyrazolo[3,4-b]pyridine-5-carboxylic acid PrixPlus >>
| Classification associée | No. | Product Name | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
|---|---|---|---|---|---|---|---|---|
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 45R0521-1g |
1H-Pyrazolo[3,4-b]pyridine-5-carboxylic acid |
952182-02-4 | 95% | 1g |
1272.06CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 45R0521-5g |
1H-Pyrazolo[3,4-b]pyridine-5-carboxylic acid |
952182-02-4 | 95% | 5g |
3816.19CNY | 2021-05-07 | |
| Chemenu | CM103839-250mg |
1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid |
952182-02-4 | 95+% | 250mg |
$104 | 2021-08-06 | |
| Chemenu | CM103839-1g |
1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid |
952182-02-4 | 95+% | 1g |
$259 | 2021-08-06 | |
| Chemenu | CM103839-5g |
1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid |
952182-02-4 | 95+% | 5g |
$655 | 2021-08-06 | |
| Chemenu | CM103839-10g |
1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid |
952182-02-4 | 95+% | 10g |
$1188 | 2021-08-06 | |
| TRC | H059705-50mg |
1H-Pyrazolo[3,4-b]pyridine-5-carboxylic Acid |
952182-02-4 | 50mg |
$ 80.00 | 2022-06-04 | ||
| TRC | H059705-100mg |
1H-Pyrazolo[3,4-b]pyridine-5-carboxylic Acid |
952182-02-4 | 100mg |
$ 130.00 | 2022-06-04 | ||
| TRC | H059705-250mg |
1H-Pyrazolo[3,4-b]pyridine-5-carboxylic Acid |
952182-02-4 | 250mg |
$ 260.00 | 2022-06-04 | ||
| Chemenu | CM103839-250mg |
1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid |
952182-02-4 | 95%+ | 250mg |
$*** | 2023-03-30 |
1H-Pyrazolo[3,4-b]pyridine-5-carboxylic acid Méthode de production
Méthode de production 1
Conditions de réaction
1.1 Reagents: Triethylamine , Hydrogen Catalysts: Palladium dihydroxide Solvents: Tetrahydrofuran ; 3 h, 25 °C
1.2 Reagents: Trifluoroacetic acid ; 4 h, 80 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ; 1 h, 0 °C → 25 °C
1.4 Reagents: Hydrogen ion ; acidified
1.2 Reagents: Trifluoroacetic acid ; 4 h, 80 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ; 1 h, 0 °C → 25 °C
1.4 Reagents: Hydrogen ion ; acidified
Référence
Méthode de production 2
Conditions de réaction
1.1 Reagents: Trifluoroacetic acid ; rt → 80 °C; 4 h, 80 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 14
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 7
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 14
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 7
Référence
- Alkyl-and di-substituted amido-benzyl sulfonamide derivatives, World Intellectual Property Organization, , ,
Méthode de production 3
Conditions de réaction
1.1 Reagents: Trifluoroacetic acid ; rt → 80 °C; 4 h, 80 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 14
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 7
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 14
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 7
Référence
- Preparation of amidobenzyl sulfone and sulfoxide derivatives as NAMPT inhibitors, World Intellectual Property Organization, , ,
Méthode de production 4
Conditions de réaction
1.1 Reagents: Lithium hydroxide Solvents: Methanol , Tetrahydrofuran , Water ; overnight, rt
Référence
- Preparation of heterocyclic benzamide compounds as antitumor agents, China, , ,
Méthode de production 5
Conditions de réaction
1.1 Reagents: Hydrochloric acid Solvents: Water ; 15 h, 80 °C; 80 °C → rt
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 8 - 9, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 4 - 5, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 8 - 9, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 4 - 5, rt
Référence
- Zinc acetate-promoted Buchwald-Hartwig couplings of heteroaromatic amines, Journal of Organic Chemistry, 2017, 82(14), 7420-7427
Méthode de production 6
Conditions de réaction
1.1 Reagents: Lithium hydroxide Solvents: Methanol , Tetrahydrofuran , Water ; 3 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 4, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 4, rt
Référence
- Identification and Optimization of New Dual Inhibitors of B-Raf and Epidermal Growth Factor Receptor Kinases for Overcoming Resistance against Vemurafenib, Journal of Medicinal Chemistry, 2014, 57(6), 2692-2703
Méthode de production 7
Conditions de réaction
1.1 Reagents: Trifluoroacetic acid ; 4 h, 80 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 14, cooled
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 14, cooled
Référence
- Amido-benzyl sulfoxide derivatives as Antitumor, Anti-inflammatory agents, World Intellectual Property Organization, , ,
Méthode de production 8
Conditions de réaction
1.1 Reagents: Trifluoroacetic acid ; rt → 80 °C; 4 h, 80 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 14, cooled
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 14, cooled
Référence
- Preparation of amido spirocyclic amide and sulfonamide derivatives as nicotinamide phosphoribosyl transferase inhibitors, World Intellectual Property Organization, , ,
Méthode de production 9
Conditions de réaction
1.1 Reagents: Trifluoroacetic acid ; rt → 80 °C; 4 h, 80 °C
1.2 Reagents: Water ; cooled
1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 14
1.2 Reagents: Water ; cooled
1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 14
Référence
- Preparation of pyridinyl and pyrimidinyl sulfoxide and sulfone derivatives as NAMPT inhibitors, World Intellectual Property Organization, , ,
1H-Pyrazolo[3,4-b]pyridine-5-carboxylic acid Raw materials
- 1H-Pyrazolo[3,4-b]pyridine-5-carboxylic acid, 1-[(4-methoxyphenyl)methyl]-, ethyl ester
- Ethyl 4-chloro-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylate
- 1H-Pyrazolo[3,4-b]pyridine-5-carbonitrile
- Methyl 1H-pyrazolo[3,4-b]pyridine-5-carboxylate
1H-Pyrazolo[3,4-b]pyridine-5-carboxylic acid Preparation Products
1H-Pyrazolo[3,4-b]pyridine-5-carboxylic acid Fournisseurs
Amadis Chemical Company Limited
Membre gold
(CAS:952182-02-4)1H-Pyrazolo[3,4-b]pyridine-5-carboxylic acid
Numéro de commande:A845236
État des stocks:in Stock
Quantité:100g
Pureté:99%
Dernières informations tarifaires mises à jour:Friday, 30 August 2024 07:05
Prix ($):1611.0
Courriel:sales@amadischem.com
Suzhou Senfeida Chemical Co., Ltd
Membre gold
(CAS:952182-02-4)1H-PYRAZOLO[3,4-B]PYRIDINE-5-CARBOXYLIC ACID
Numéro de commande:sfd4994
État des stocks:in Stock
Quantité:200kg
Pureté:99.9%
Dernières informations tarifaires mises à jour:Friday, 19 July 2024 14:33
Prix ($):discuss personally
Courriel:sales2@senfeida.com
1H-Pyrazolo[3,4-b]pyridine-5-carboxylic acid Littérature connexe
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Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
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L. Di Michele,D. Fiocco,F. Varrato,E. Eiser,G. Foffi Soft Matter, 2014,10, 3633-3648
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4. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Patricia A. A. M. Vaz,João Rocha,Artur M. S. Silva New J. Chem., 2016,40, 8198-8201
952182-02-4 (1H-Pyrazolo[3,4-b]pyridine-5-carboxylic acid) Produits connexes
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Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:952182-02-4)1H-Pyrazolo[3,4-b]pyridine-5-carboxylic acid
Pureté:99%
Quantité:100g
Prix ($):1611.0
Suzhou Senfeida Chemical Co., Ltd
(CAS:952182-02-4)1H-PYRAZOLO[3,4-B]PYRIDINE-5-CARBOXYLIC ACID
Pureté:99.9%
Quantité:200kg
Prix ($):Enquête